5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-2-carbaldehyde is a heterocyclic compound that belongs to the class of pyrido[4,3-D]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-2-carbaldehyde typically involves the condensation of pyridine derivatives with formamide or formic acid under acidic conditions. One common method involves the reaction of 2-aminopyridine with formamide in the presence of a catalyst such as acetic acid, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-2-carboxylic acid.
Reduction: 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-2-methanol.
Substitution: Various substituted pyrido[4,3-D]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer and antiviral agent.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidine
- 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine
- 5,6,7,8-Tetrahydropyrido[4,3-C]pyrimidine
Uniqueness
5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-2-carbaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, its ability to interact with a wide range of biological targets makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carbaldehyde |
InChI |
InChI=1S/C8H9N3O/c12-5-8-10-4-6-3-9-2-1-7(6)11-8/h4-5,9H,1-3H2 |
InChI Key |
NPOBDGGDEIDZMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.